molecular formula C14H10ClNS B1652531 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile CAS No. 1461714-52-2

2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile

Cat. No. B1652531
CAS RN: 1461714-52-2
M. Wt: 259.8
InChI Key: NNVRPJGYQNIMJJ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile, also known as CM-398, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzonitriles and has been extensively studied for its biological and pharmacological properties. In

Scientific Research Applications

Chemiluminescence Applications

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal their stability and chemiluminescence properties. These compounds exhibit base-induced decomposition in DMSO, producing light at specific wavelengths, which could be relevant for chemiluminescence applications in scientific research (Watanabe et al., 2010).

Material Science and Optics

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile, have been synthesized. These materials show high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for optical materials and high-performance polymers (Tapaswi et al., 2015).

Pharmacological and Biological Research

Synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential antibacterial activities. This framework suggests the utility of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile derivatives in developing new antibacterial agents (Siddiqui et al., 2014).

Catalysis and Chemical Synthesis

The coordination chemistry of dinucleating P2N2S ligands demonstrates the synthesis and characterization of cationic palladium complexes. These complexes are relevant in catalysis, including the vinyl-addition polymerization of norbornene, highlighting the potential use of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile derivatives in catalytic applications (Siedle et al., 2007).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNS/c1-10-2-7-14(11(8-10)9-16)17-13-5-3-12(15)4-6-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVRPJGYQNIMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238207
Record name Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile

CAS RN

1461714-52-2
Record name Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461714-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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